molecular formula C17H16BrN7 B2720801 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380169-57-1

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B2720801
CAS No.: 2380169-57-1
M. Wt: 398.268
InChI Key: UBMUGCHWPGBTOJ-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyridinyl group and a piperazinyl group, which is further substituted with a bromopyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperazine to form 5-bromopyrimidin-2-ylpiperazine. The final step involves coupling this intermediate with a pyridazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 5-bromo-2-(piperazin-1-yl)pyrimidine
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

What sets 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7/c18-14-11-20-17(21-12-14)25-8-6-24(7-9-25)16-4-3-15(22-23-16)13-2-1-5-19-10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMUGCHWPGBTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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